molecular formula C9H9IN2 B7780210 2-Methylphthalazin-2-ium iodide

2-Methylphthalazin-2-ium iodide

Cat. No.: B7780210
M. Wt: 272.09 g/mol
InChI Key: ZGTJQHLLPHATEO-UHFFFAOYSA-M
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Description

2-Methylphthalazin-2-ium iodide is a chemical compound with the molecular formula C9H9IN2. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphthalazin-2-ium iodide typically involves the reaction of 2-methylphthalazine with iodine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methylphthalazin-2-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of substituted phthalazines .

Mechanism of Action

The mechanism of action of 2-Methylphthalazin-2-ium iodide involves its interaction with specific molecular targets and pathways. It can act as an electrophilic reagent, participating in various chemical reactions that modify the structure and function of target molecules. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific iodide substitution, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various specialized applications, particularly in organic synthesis and material science .

Biological Activity

2-Methylphthalazin-2-ium iodide is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a phthalazine core, which is a bicyclic structure containing two nitrogen atoms. The presence of the methyl group at the 2-position and the iodide ion contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that derivatives of phthalazine compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related phthalazin derivatives possess inhibitory effects against various pathogens, including dermatophytes and Cryptococcus species .

Table 1: Antimicrobial Activity of Phthalazine Derivatives

CompoundPathogen TypeInhibition Zone (mm)
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-oneDermatophytes15
4-(thiophen-2-ylmethyl)-2H-phthalazin-1-oneCryptococcus18
This compoundClinical IsolatesData Not Available

Antiviral Activity

The antiviral potential of compounds similar to this compound has been explored, particularly in inhibiting RNA viruses. For example, enisamium iodide, a related compound, has demonstrated efficacy against influenza viruses and SARS-CoV-2 by inhibiting viral RNA polymerase . This suggests that this compound may share similar mechanisms of action.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The iodide ion may participate in nucleophilic substitution reactions, enhancing the compound's reactivity towards biological targets.
  • Interference with Viral Replication : As seen with related compounds, it is plausible that this compound could interfere with viral replication processes through inhibition of essential viral enzymes.
  • Antimicrobial Mechanisms : The interaction with microbial cell membranes or essential metabolic pathways may also contribute to its antimicrobial effects.

Case Studies

A study conducted on phthalazine derivatives revealed promising results regarding their cytotoxicity against cancer cell lines. For instance, certain derivatives showed selective toxicity towards tumor cells while sparing normal cells, indicating potential for anticancer applications .

Table 2: Cytotoxicity of Phthalazine Derivatives

CompoundCell LineIC50 (µM)
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-oneHeLa25
4-(thiophen-2-ylmethyl)-2H-phthalazin-1-oneMCF730
This compoundData Not AvailableData Not Available

Properties

IUPAC Name

2-methylphthalazin-2-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N2.HI/c1-11-7-9-5-3-2-4-8(9)6-10-11;/h2-7H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTJQHLLPHATEO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC2=CC=CC=C2C=N1.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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